molecular formula C16H13N3OS3 B292569 6-thiophen-2-yl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

6-thiophen-2-yl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

Cat. No.: B292569
M. Wt: 359.5 g/mol
InChI Key: SVDJEUDUMUNLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one is a complex heterocyclic compound that features a unique fusion of thiophene, benzothiophene, pyrimidine, and thiadiazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-(3-carbamoyl-2-thienyl)-pseudosaccharinic amides, which leads to the formation of the desired heterocyclic ring systems . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-thienyl)-7,8,9,10-tetrahydro-3H,11H-1benzothieno[2’,3’:4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11-one stands out due to its unique fusion of multiple heterocyclic rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H13N3OS3

Molecular Weight

359.5 g/mol

IUPAC Name

6-thiophen-2-yl-4,17-dithia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,11(16)-tetraen-9-one

InChI

InChI=1S/C16H13N3OS3/c20-15-13-9-4-1-2-5-11(9)23-14(13)17-16-19(15)18-10(8-22-16)12-6-3-7-21-12/h3,6-7H,1-2,4-5,8H2

InChI Key

SVDJEUDUMUNLKY-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CS5

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CS5

Origin of Product

United States

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